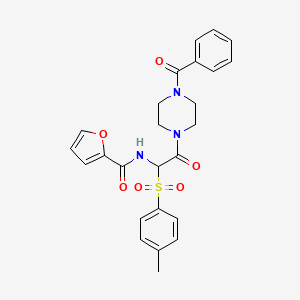

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(4-benzoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6S/c1-18-9-11-20(12-10-18)35(32,33)23(26-22(29)21-8-5-17-34-21)25(31)28-15-13-27(14-16-28)24(30)19-6-3-2-4-7-19/h2-12,17,23H,13-16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBVEHVDFOYOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzoylpiperazine. This can be achieved by reacting piperazine with benzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Tosyl Group: The next step is the tosylation of the piperazine derivative. This is done by reacting the intermediate with tosyl chloride in the presence of a base like pyridine.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the tosylated piperazine derivative with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The benzoyl and tosyl groups can be substituted under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets in the body.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and tosyl groups may facilitate binding to these targets, while the furan ring can participate in various chemical reactions within the biological system. The exact pathways and targets depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its 4-benzoylpiperazine and tosylethyl groups, distinguishing it from other furan-carboxamide derivatives. Below is a comparative analysis with key analogs:

Key Observations:

Piperazine Substituents : The target compound’s 4-benzoyl group contrasts with analogs bearing 2-methoxyphenyl (e.g., compound 14) or dichlorophenyl groups. The benzoyl moiety may enhance lipophilicity and π-π stacking interactions compared to methoxy or halogenated substituents .

Linker Groups: The tosylethyl ketone bridge in the target compound differs from butyl/butenyl (compound 14, 19) or propanoyl (compound 54) linkers. The sulfonyl group may improve metabolic stability but reduce solubility compared to alkyl chains .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to exceed 500 g/mol (estimated), higher than analogs like compound 14 (MW ~500–550 g/mol) due to the benzoyl and tosyl groups.

- Melting Points : Analogs with rigid linkers (e.g., compound 19, trans-butenyl) exhibit higher decomposition temperatures (~210°C), suggesting that the target’s tosylethyl group may similarly confer thermal stability .

- Hydrogen Bonding : Analogous to compound 19, the target’s carboxamide NH and sulfonyl oxygen may participate in hydrogen bonding, influencing crystallinity and solubility .

Biologische Aktivität

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a piperazine moiety, and a tosyl group. This unique arrangement contributes to its biological activity, influencing interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of furan compounds exhibit significant antitumor properties. For instance, compounds structurally similar to N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide have been evaluated against several cancer cell lines, including A549, HCC827, and NCI-H358. These studies employed both 2D and 3D cell culture methods to assess cytotoxicity and proliferation inhibition.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D |

| HCC827 | 20.46 ± 8.63 | 3D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

The results indicated that while the compound showed promise in inhibiting tumor growth, it also affected normal lung fibroblast cell lines, suggesting a need for further optimization to enhance selectivity for cancer cells .

Anticonvulsant Activity

The anticonvulsant potential of similar compounds has been explored using models like pentylenetetrazole-induced seizures in mice. While some derivatives demonstrated a tendency toward anticonvulsant activity, the specific compound did not show significant effects in preliminary studies . This suggests that while the structural framework may lend itself to anticonvulsant properties, further modifications might be necessary to enhance efficacy.

The biological activity of N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide is believed to involve interactions with various molecular targets:

- DNA Binding : Similar furan derivatives have shown the ability to bind DNA, inhibiting DNA-dependent enzymes and potentially disrupting cancer cell proliferation .

- GABAergic Pathways : The compound's structural relationship with known GABA receptor modulators suggests potential interactions with GABAergic pathways, which are crucial in managing seizure activities .

- Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties, although specific data on this compound remains limited .

Case Studies

Several case studies highlight the importance of structural modifications in enhancing the biological activity of furan derivatives:

- Study on Antitumor Activity : A study demonstrated that modifying the substituents on the furan ring could significantly alter the cytotoxic profiles against lung cancer cell lines, indicating that fine-tuning chemical structures can lead to more effective therapeutic agents .

- Anticonvulsant Studies : In vivo experiments revealed that certain structural features were critical for achieving desired anticonvulsant effects. These findings underscore the importance of structure-activity relationships in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves multi-step coupling reactions. For example, amide bond formation between the furan-2-carboxamide and the piperazine-containing intermediate can be achieved using carbodiimide reagents (e.g., DCC or EDC) with HOBt as an activator . Critical parameters include:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Solvent : Use anhydrous DMF or dichloromethane for high yields.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and benzoyl/tosyl group aromatic signals (δ 7.0–8.0 ppm) .

- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- Solubility : Likely low aqueous solubility due to hydrophobic groups (benzoyl, tosyl). Use DMSO for stock solutions (50 mM).

- Stability :

- pH : Stable in neutral buffers (pH 6–8); avoid extremes (<3 or >10) to prevent hydrolysis of the carboxamide or tosyl group .

- Temperature : Store at –20°C long-term; avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. What pharmacological targets are associated with this compound’s structural motifs, and how can binding affinity be assessed?

- Target Hypothesis : Piperazine and benzoyl groups suggest potential interaction with CNS receptors (e.g., dopamine D3 receptors) or enzymes like kinases .

- Methods :

- Radioligand Binding Assays : Use ³H-labeled ligands for D3 receptor affinity studies (IC₅₀ determination) .

- Molecular Docking : Simulate binding poses in homology models of target proteins (e.g., using AutoDock Vina) .

Q. How should contradictory data on biological activity (e.g., inconsistent IC₅₀ values) be resolved?

- Troubleshooting :

- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities .

- Assay Conditions : Standardize cell-based assays (e.g., ATP levels, pH, serum content) to minimize variability .

- Positive Controls : Include reference compounds (e.g., risperidone for D3 receptor studies) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- SAR Design :

- Substituent Modification : Replace the tosyl group with sulfonamide variants to assess steric/electronic effects .

- Bioisosteres : Substitute the furan ring with thiophene or pyrrole to evaluate heterocycle contributions .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Models :

- Rodent Pharmacokinetics : Administer IV/PO (10 mg/kg) to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .

- Acute Toxicity : OECD 423 guideline (dose escalation in rats; monitor ALT/AST levels) .

Q. How can degradation pathways be elucidated under accelerated stability conditions?

- Forced Degradation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.